molecular formula C16H11NO2S2 B14743850 Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- CAS No. 6319-51-3

Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo-

Cat. No.: B14743850
CAS No.: 6319-51-3
M. Wt: 313.4 g/mol
InChI Key: HJXNREFULSQTKX-UHFFFAOYSA-N
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Description

Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is a heterocyclic compound that features a thiazolidine ring fused with a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- typically involves the condensation of appropriate xanthene derivatives with thiazolidine-4-one precursors under controlled conditions. Common reagents used in the synthesis include aldehydes, amines, and sulfur sources. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.

Scientific Research Applications

Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one derivatives: These compounds share the thiazolidine ring structure but differ in their substituents.

    Xanthene derivatives: Compounds with the xanthene moiety but different functional groups attached.

Uniqueness

Thiazolidin-4-one, 3-(9H-xanthen-9-yl)-2-thioxo- is unique due to the combination of the thiazolidine and xanthene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other thiazolidin-4-one or xanthene derivatives.

Properties

CAS No.

6319-51-3

Molecular Formula

C16H11NO2S2

Molecular Weight

313.4 g/mol

IUPAC Name

2-sulfanylidene-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11NO2S2/c18-14-9-21-16(20)17(14)15-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)15/h1-8,15H,9H2

InChI Key

HJXNREFULSQTKX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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